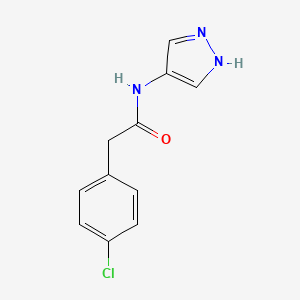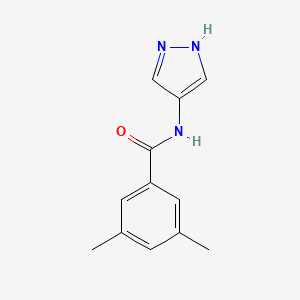
3-methyl-N-(1H-pyrazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential pharmaceutical applications. This compound is known to exhibit unique biochemical and physiological effects that make it a promising candidate for further research. In
作用机制
The mechanism of action of 3-methyl-N-(1H-pyrazol-4-yl)benzamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) enzyme. This inhibition leads to the reduction of prostaglandin synthesis, which is responsible for inflammation, pain, and fever. Additionally, this compound has been reported to exhibit antioxidant and neuroprotective activities, which may contribute to its potential pharmaceutical applications.
Biochemical and Physiological Effects:
3-methyl-N-(1H-pyrazol-4-yl)benzamide has been reported to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. Additionally, this compound has been reported to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Further studies are required to fully understand the biochemical and physiological effects of 3-methyl-N-(1H-pyrazol-4-yl)benzamide.
实验室实验的优点和局限性
The advantages of using 3-methyl-N-(1H-pyrazol-4-yl)benzamide in lab experiments include its low toxicity, high solubility in water, and reliable synthesis method. However, the limitations of using this compound include its limited availability and the need for further studies to fully understand its potential pharmaceutical applications.
未来方向
There are several future directions for the research of 3-methyl-N-(1H-pyrazol-4-yl)benzamide. These include:
1. Investigating the potential use of this compound in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
2. Studying the mechanism of action of 3-methyl-N-(1H-pyrazol-4-yl)benzamide to fully understand its potential pharmaceutical applications.
3. Developing more efficient synthesis methods for this compound to increase its availability for research purposes.
4. Conducting further studies to fully understand the biochemical and physiological effects of 3-methyl-N-(1H-pyrazol-4-yl)benzamide.
5. Investigating the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 3-methyl-N-(1H-pyrazol-4-yl)benzamide is a promising compound that has gained attention in the scientific community due to its potential pharmaceutical applications. The synthesis method for this compound is reliable and efficient, and it has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Further studies are required to fully understand the potential of this compound in the treatment of various diseases.
合成方法
The synthesis of 3-methyl-N-(1H-pyrazol-4-yl)benzamide involves the reaction of 3-methylbenzoyl chloride with 1H-pyrazole-4-amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline solid. This synthesis method has been reported in various research articles and has been found to be reliable and efficient.
科学研究应用
3-methyl-N-(1H-pyrazol-4-yl)benzamide has been studied for its potential pharmaceutical applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. The scientific research application of 3-methyl-N-(1H-pyrazol-4-yl)benzamide is still in its early stages, and further studies are required to fully understand its potential.
属性
IUPAC Name |
3-methyl-N-(1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-3-2-4-9(5-8)11(15)14-10-6-12-13-7-10/h2-7H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIHQXFXCULMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1H-pyrazol-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)



![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)

